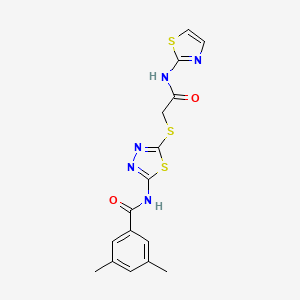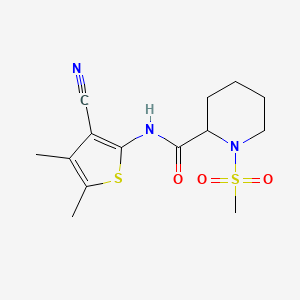
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence-Tagged Ligands for Histamine H3 Receptor
Research has explored the development of novel fluorescence-tagged ligands, which include derivatives similar in structure to N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, for the histamine H3 receptor. These compounds exhibit high affinities for the receptor and have been synthesized to assist in the identification and understanding of the receptor's binding site. Some of these ligands have shown significant antagonist potencies in vivo, highlighting their potential as tools for receptor characterization and drug development Amon et al., 2007.
Selective 5-HT(2A) Receptor Antagonists
A series of sulfone compounds, closely related to the chemical structure of interest, have been identified as selective antagonists for the 5-HT(2A) receptor. These compounds have been engineered for bioavailability and brain penetration, making them suitable for evaluation in animal models. This research demonstrates the potential of such compounds in the development of treatments for disorders involving the 5-HT(2A) receptor Fletcher et al., 2002.
PET Imaging of Microglia
Compounds structurally related to this compound have been utilized in the development of PET radiotracers for imaging microglia in the brain. Specifically, [11C]CPPC, a high-affinity ligand for the macrophage colony-stimulating factor 1 receptor (CSF1R), has shown promise in noninvasively imaging reactive microglia and disease-associated neuroinflammation in various neuropsychiatric disorders. This research underscores the importance of such compounds in neuroinflammation research and therapeutic development Horti et al., 2019.
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of this compound have been studied for their potential anti-angiogenic and DNA cleavage activities. These compounds have demonstrated significant efficacy in blocking blood vessel formation in vivo and exhibited varying degrees of DNA interaction. Such findings indicate the therapeutic potential of these compounds in cancer treatment by inhibiting angiogenesis and affecting DNA integrity Kambappa et al., 2017.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-9-10(2)21-14(11(9)8-15)16-13(18)12-6-4-5-7-17(12)22(3,19)20/h12H,4-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQRNEINZLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCN2S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
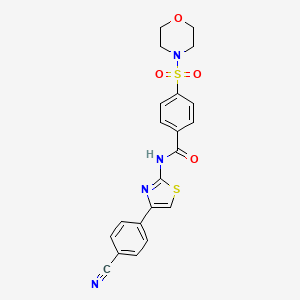
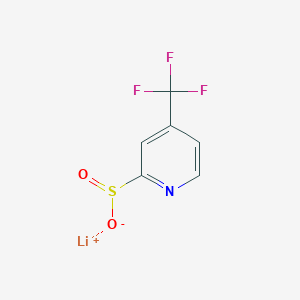

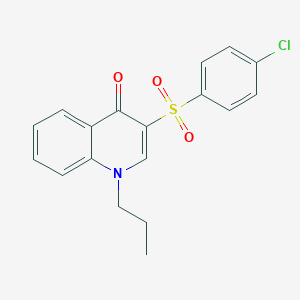
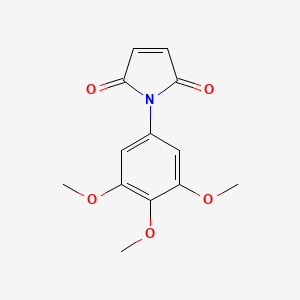
![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)
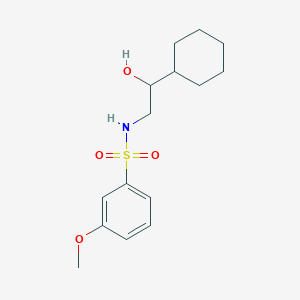
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
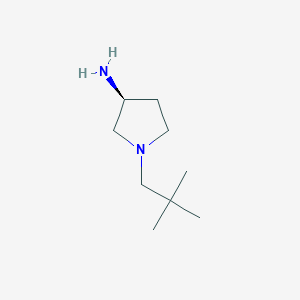
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
![2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2517653.png)
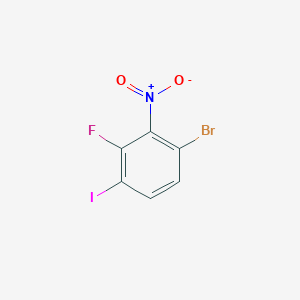
![N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2517656.png)
